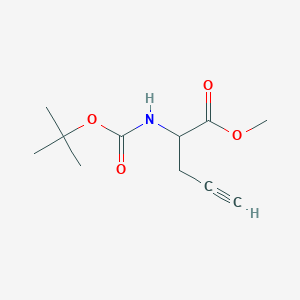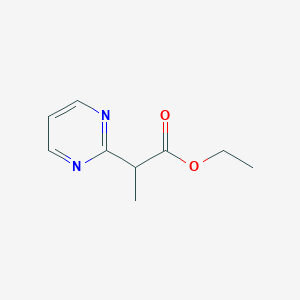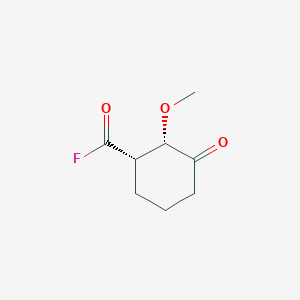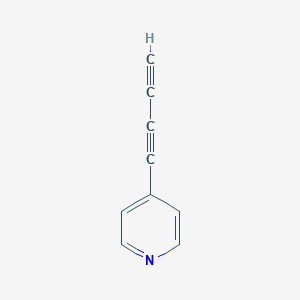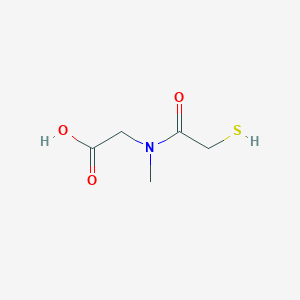
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI), also known as mercaptoacetylglycine (MAG), is a sulfur-containing amino acid derivative. It has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Aplicaciones Científicas De Investigación
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. It has also been used as a radiopharmaceutical for the diagnosis and treatment of various diseases, such as cancer and heart disease.
Mecanismo De Acción
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) acts as a chelating agent by binding to heavy metal ions and removing them from the body. It also acts as a radiopharmaceutical by binding to specific receptors or enzymes in the body and delivering a radioactive payload to the target tissue.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective properties, which can protect nerve cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI). One direction is to further investigate its potential applications as a chelating agent and radiopharmaceutical. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and heart disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Métodos De Síntesis
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) can be synthesized through a reaction between glycine and 2-Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)ic acid. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified through recrystallization or chromatography.
Propiedades
Número CAS |
169318-35-8 |
|---|---|
Nombre del producto |
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI) |
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
2-[methyl-(2-sulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-6(2-5(8)9)4(7)3-10/h10H,2-3H2,1H3,(H,8,9) |
Clave InChI |
INUQECFJNJWPPB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)CS |
SMILES canónico |
CN(CC(=O)O)C(=O)CS |
Sinónimos |
Glycine, N-(mercaptoacetyl)-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



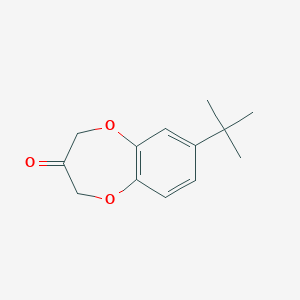
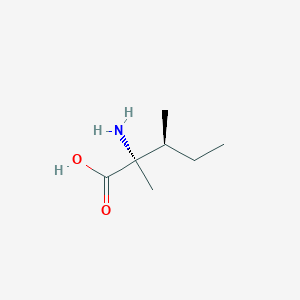
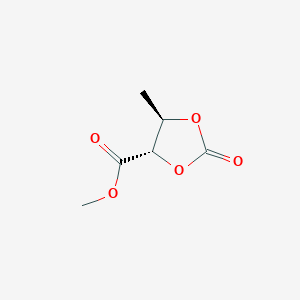
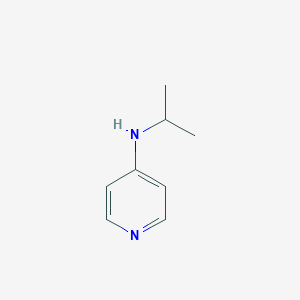
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
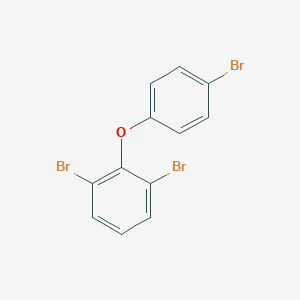
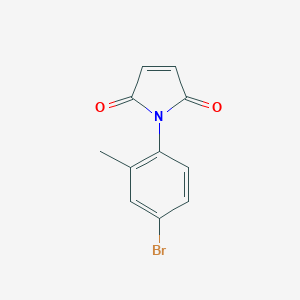
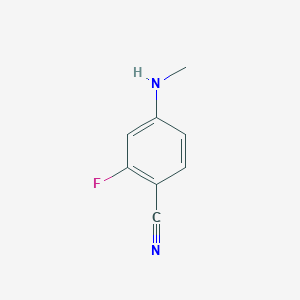
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
